4-(3-Hydroxypropyl)benzaldehyde
Overview
Description
4-(3-Hydroxypropyl)benzaldehyde is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and a 3-hydroxypropyl group attached to it .Physical and Chemical Properties Analysis
This compound has a boiling point of 318.7±17.0 °C and a density of 1.109±0.06 g/cm3 .Scientific Research Applications
1. Catalytic Oxidation and Biomimetic Applications
4-(3-Hydroxypropyl)benzaldehyde, a variant of benzaldehyde, has been explored in the context of catalytic oxidation processes. For instance, the 2-Hydroxypropyl-β-cyclodextrin polymer, related to benzaldehyde structures, has demonstrated remarkable efficiency in catalyzing the oxidation of cinnamaldehyde in aqueous solutions. This approach leverages biomimetic catalysts, showcasing the potential of benzaldehyde derivatives in mimicking natural enzymatic processes (Yang & Ji, 2013).
2. Synthesis and Structural Analysis
Benzaldehyde compounds, including this compound, play a significant role in synthetic chemistry. For instance, research has focused on the regioselective protection of hydroxyl groups in similar compounds, crucial for controlled chemical reactions and product formation (Plourde & Spaetzel, 2002). Additionally, benzaldehyde derivatives have been used in the synthesis of complex structures like porphyrins, which have applications ranging from photovoltaics to drug delivery (Ishida et al., 2010).
3. Nonlinear Optical Applications
Certain benzaldehyde derivatives, such as vanillin (4-hydroxy 3-methoxy benzaldehyde), have shown potential in nonlinear optical applications, particularly in second harmonic generation for the near-IR wavelength region. This opens avenues for their use in advanced optical technologies (Singh et al., 2001).
4. Solid Phase Organic Synthesis
Benzaldehyde derivatives have been investigated for their utility as linkers in solid-phase organic synthesis. This application is particularly relevant for the synthesis of complex organic compounds, demonstrating the versatility of benzaldehyde structures in chemical synthesis (Swayze, 1997).
Properties
IUPAC Name |
4-(3-hydroxypropyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGXOVRNIKDKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513185 | |
Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81121-62-2 | |
Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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